AS-252424 is a potent, selective, small-molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. [] Belonging to the thiazolidinedione class of compounds, [] it acts as an ATP-competitive inhibitor, [] specifically targeting the ATP-binding site of PI3Kγ. This selectivity for PI3Kγ makes it a valuable tool for investigating the specific roles of this isoform in various cellular processes and disease models.
A detailed description of the synthesis method for AS-252424 can be found in the paper "Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma." [] This paper outlines a multi-step synthesis process, including structure-based design considerations and X-ray crystallography data to confirm the final compound structure.
The molecular structure of AS-252424 features a central thiazolidinedione ring linked to a furan-2-yl-phenyl moiety. [] Key structural features contributing to its potency and selectivity for PI3Kγ include an acidic NH group on the thiazolidinedione ring and a hydroxy group on the furan-2-yl-phenyl portion. [] These groups form crucial interactions with the ATP-binding site of PI3Kγ, contributing to its high affinity and selectivity.
AS-252424 exerts its effects by selectively inhibiting PI3Kγ in an ATP-competitive manner. [] By binding to the ATP-binding pocket of this kinase, AS-252424 prevents the enzyme from phosphorylating its downstream substrates. This inhibition disrupts PI3Kγ-dependent signaling cascades, leading to a variety of cellular responses depending on the specific context. For example, AS-252424 effectively inhibits lipid peroxidation and ferroptosis by directly binding to glutamine 464 of ACSL4, thereby inhibiting its enzymatic activity. []
Investigating PI3K Isoform Specificity: AS-252424 has been instrumental in dissecting the specific roles of different PI3K isoforms in various cellular processes. For instance, researchers used AS-252424 to demonstrate that PI3Kγ, and not other isoforms, is crucial for mediating relaxin-2-induced vascular relaxation in mice. [] Similarly, in B cell function studies, AS-252424 revealed that PI3Kδ, and not PI3Kγ, is the dominant isoform regulating B cell responses. []
Studying Ferroptosis: Research has identified AS-252424 as a potent ferroptosis inhibitor. [] By blocking ACSL4 activity, AS-252424 effectively inhibits lipid peroxidation, a key driver of ferroptotic cell death. This finding suggests potential therapeutic applications for AS-252424 in treating ferroptosis-related diseases such as organ injury and neurodegenerative disorders. []
Exploring Cancer Therapies: Studies have investigated AS-252424's potential in combination cancer therapies. For example, in BRAF-mutant melanoma cells, AS-252424 demonstrated synergistic effects when combined with BRAF or MEK inhibitors. [] While not as effective as pan-PI3K inhibitors, this finding highlights the potential of targeting specific PI3K isoforms in combination therapies. []
Understanding Immune Cell Function: AS-252424 has been used to elucidate the role of PI3Kγ in immune cell function. Researchers found that inhibiting PI3Kγ with AS-252424 significantly reduced leukocyte recruitment in a mouse model of acute peritonitis, highlighting its role in inflammatory responses. []
Analyzing Endothelial Barrier Function: Studies have employed AS-252424 to investigate the involvement of PI3K isoforms in endothelial barrier function. [] While specific findings regarding AS-252424's effects were not detailed, this research highlights its utility in studying vascular biology and related disease models.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6